molecular formula C8H11NO4 B3043019 butyric acid NHS ester CAS No. 70741-39-8

butyric acid NHS ester

Cat. No.: B3043019
CAS No.: 70741-39-8
M. Wt: 185.18 g/mol
InChI Key: DYMYLBQTHCJHOQ-UHFFFAOYSA-N
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Description

Butyric acid NHS ester (N-hydroxysuccinimide ester of butyric acid) is a reactive intermediate widely used in bioconjugation and chemical synthesis. Its structure consists of a butyric acid backbone linked to an N-hydroxysuccinimide (NHS) active ester group, enabling efficient coupling with primary amines under mild conditions (pH 7–8.5, room temperature). This compound is synthesized via carbodiimide-mediated coupling, typically using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and NHS in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyric acid N-hydroxysuccinimide ester typically involves the reaction of butyric acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an anhydrous solvent, often dichloromethane or dimethylformamide (DMF), under mild conditions. The resulting ester can be purified by recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of butyric acid N-hydroxysuccinimide ester follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The ester is then isolated and purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Butyric acid N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The ester can also participate in hydrolysis reactions, especially in the presence of water, leading to the formation of butyric acid and N-hydroxysuccinimide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Primary amines (e.g., lysine residues in proteins) in a slightly alkaline buffer (pH 7.2 to 9) are common reagents. The reaction is typically carried out at room temperature.

    Hydrolysis: Water or aqueous buffers can hydrolyze the ester, especially under acidic or basic conditions.

Major Products:

    Amide Formation: The primary product of the reaction with amines is a stable amide bond.

    Hydrolysis Products: Butyric acid and N-hydroxysuccinimide.

Scientific Research Applications

Butyric acid N-hydroxysuccinimide (NHS) ester is a chemical compound with applications in scientific research, particularly in the modification and labeling of biomolecules . NHS esters, in general, are reactive groups that form through carbodiimide-activation of carboxylate molecules and react with primary amines to create stable amide bonds .

NHS Ester Reaction Chemistry

NHS esters, such as this compound, are commonly used in crosslinking reactions because they react with primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9), resulting in stable amide bonds . The reaction releases N-hydroxysuccinimide (NHS) .

Reaction Scheme

RNHS+H2NPRNHP+NHSR-NHS+H_2N-P\rightarrow R-NH-P+NHS

Where:

  • R represents a labeling reagent or one end of a crosslinker with the NHS ester reactive group.
  • P represents a protein or another molecule containing a primary amine (-NH2).

Factors Affecting NHS Ester Reactions

  • Hydrolysis: Hydrolysis competes with the primary amine reaction. The hydrolysis rate increases with pH, reducing crosslinking efficiency in less concentrated protein solutions . The half-life of NHS-ester compounds is 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C .
  • Buffer Compatibility: NHS-ester crosslinking reactions are typically performed in phosphate, carbonate-bicarbonate, HEPES, or borate buffers at pH 7.2 to 8.5 for 0.5 to 4 hours at room temperature or 4°C . Primary amine buffers like Tris are incompatible because they compete for the reaction .
  • Additives: Low concentrations of sodium azide (≤ 3 mM or 0.02%) or thimerosal (≤ 0.02 mM or 0.01%) generally do not interfere with NHS-ester reactions, but higher concentrations do. Impure glycerol and high concentrations (20-50%) of glycerol can also decrease reaction efficiency .
  • Solubility: The solubility of NHS-ester reagents depends on the buffer composition and the physical properties of the molecular structure. Many non-sulfonated forms of NHS-ester reagents are water-insoluble and require dissolving in a water-miscible organic solvent like DMSO or DMF before adding to an aqueous reaction mixture .

Case Studies

  • Enhanced Bovine Serum Albumin (BSA) Absorption on Graphene Oxide:
    • Graphene oxide (GO) surfaces were activated into NHS active esters using EDC and NHS .
    • Bovine serum albumin (BSA) was covalently bonded onto the GO-EDC-NHS surface (BSA-CB-GO). Approximately 12.75 mg of BSA was covalently bonded, compared to only 6.83 mg of BSA physically absorbed onto the GO surface (BSA-NB-GO) .
    • After 168 hours of soaking in phosphate buffer saline (PBS), the BSA accumulative desorption ratio was 29.91 wt% for BSA-NB-GO and 2.95 wt% for BSA-CB-GO .
  • In Vivo Crosslinking Methods:
    • HeLa cells were treated with 1% Formaldehyde (HCHO) or 1 mM homobifunctional NHS-ester crosslinker (Thermo Scientific DSG and DSS) in PBS for 10 minutes before quenching .
    • A fourth set of HeLa cells were treated and crosslinked for 10 minutes with 4 mM Photo-Leucine, 2 mM Photo-Methionine (Photo-AA) .
    • Formaldehyde-treated and NHS-ester-treated cells were quenched with 100 mM glycine pH 3 and 500 mM Tris pH 8.0, respectively, for an additional 15 minutes .
    • One million cells from each condition were lysed, and 10 µg of each sample was heated at 65°C for 10 minutes in reducing sample buffer containing 50 mM DTT and analyzed by SDS-PAGE and western blotting with Stat3 specific antibodies (Cell Signaling). GAPDH (Santa Cruz) and beta-actin (US Biologicals) were blotted as loading controls .

Mechanism of Action

The primary mechanism of action of butyric acid N-hydroxysuccinimide ester involves the formation of a stable amide bond with primary amines. The ester group is highly reactive towards nucleophiles, particularly primary amines, due to the electron-withdrawing nature of the N-hydroxysuccinimide group. This reactivity facilitates the formation of a tetrahedral intermediate, which subsequently collapses to release N-hydroxysuccinimide and form the amide bond.

Comparison with Similar Compounds

The following table and analysis compare butyric acid NHS ester with structurally or functionally related esters, emphasizing synthesis, reactivity, and applications.

Data Table: Comparative Analysis of this compound and Analogues

Compound Structure/Modification Synthesis Method Reactivity/Stability Applications Key Research Findings
This compound NHS active ester EDC/NHS coupling Reacts with amines; hydrolyzes in aqueous buffers Bioconjugation, oligonucleotide labeling Efficient conjugation under mild conditions
Acetic Acid NHS Ester Shorter chain (C2) EDC/NHS coupling Higher reactivity due to smaller size Protein modification, surface activation Faster reaction kinetics
Sulfo-NHS Butyric Ester Sulfo group added to NHS Sulfo-NHS/EDC coupling Enhanced water solubility Cell surface labeling, CD36 inhibition Blocks lipid uptake in adipocytes
Butyric Acid Methyl Ester (BAME) Methyl ester Transesterification of triglycerides Volatile, stable in organic phases Biodiesel production, flavorants Used in enzymatic transesterification
Tributyrin Triglyceride ester Glycerol esterification Hydrolyzes in vivo to release butyrate Prodrug for cancer therapy Sustained release, improved bioavailability
MAG-3but (Monoacetone Glucose 3-Butyrate) Monosaccharide ester Chemical synthesis Prolonged plasma half-life Apoptosis induction in leukemia cells Induces apoptosis in HL-60 cells

Detailed Comparisons

NHS Esters with Variable Chain Lengths

  • This compound vs. Acetic Acid NHS Ester :
    this compound (C4) offers a balance between lipophilicity and reactivity, making it suitable for modifying biomolecules without excessive hydrophobicity. In contrast, acetic acid NHS ester (C2) reacts faster due to steric accessibility but may limit applications requiring prolonged stability .

Sulfo-NHS Derivatives

  • Sulfo-NHS Butyric Ester :
    The addition of a sulfonate group enhances water solubility, enabling applications in aqueous environments (e.g., cell surface labeling). This derivative inhibits fatty acid translocase CD36, reducing lipid uptake in adipocytes .

Methyl/Triglyceride Esters

  • Butyric Acid Methyl Ester (BAME): Unlike NHS esters, BAME is non-reactive and primarily used in biodiesel production. Its volatility facilitates separation from reaction mixtures .
  • Tributyrin :
    A triglyceride prodrug that slowly releases butyric acid in vivo, overcoming the short half-life of free butyrate. It demonstrates antitumor effects via histone deacetylase inhibition .

Specialized Esters for Therapeutic Use

  • MAG-3but: This monosaccharide ester extends butyrate’s bioavailability and induces apoptosis in leukemia cells at lower doses compared to sodium butyrate .

Biological Activity

Butyric acid NHS ester is a derivative of butyric acid, which has garnered significant attention due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential clinical applications.

Overview of Butyric Acid and Its Derivatives

Butyric acid (C4H8O2) is a short-chain fatty acid that plays a crucial role in various physiological processes, particularly in the gastrointestinal tract. It is known for its anti-inflammatory properties and ability to enhance gut health by promoting the growth of beneficial bacteria. The N-hydroxysuccinimide (NHS) ester form of butyric acid enhances its reactivity, making it useful for biochemical applications, including protein labeling and drug delivery systems.

Mechanisms of Biological Activity

  • Histone Deacetylase Inhibition : Butyric acid and its derivatives, including NHS esters, are known to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to increased acetylation of histones, thereby promoting transcription of genes associated with cell differentiation and apoptosis .
  • Immunomodulatory Effects : Butyric acid has been shown to modulate immune responses by reducing the production of pro-inflammatory cytokines and enhancing the activity of regulatory T cells. This property is particularly beneficial in conditions like inflammatory bowel disease (IBD) and other autoimmune disorders .
  • Antimicrobial Activity : The NHS ester form has demonstrated enhanced antimicrobial properties compared to butyric acid alone. It acts by disrupting bacterial cell membranes and inhibiting growth, making it a candidate for treating infections caused by resistant strains .
  • Gut Health Improvement : Butyric acid promotes the health of intestinal epithelial cells by enhancing barrier function and reducing permeability. This effect is crucial in preventing conditions such as leaky gut syndrome .

Case Studies

  • Animal Studies : Research has shown that dietary supplementation with butyric acid salts improves growth performance in livestock by enhancing gut health and nutrient absorption. A study indicated that sodium butyrate significantly increased average daily gain in pigs while reducing intestinal inflammation .
  • Clinical Trials : In humans, butyric acid has been explored as a therapeutic agent for IBD. A randomized controlled trial found that oral administration of sodium butyrate resulted in significant improvements in clinical symptoms among patients with ulcerative colitis .

Table 1: Biological Activities of this compound

Activity TypeMechanismReferences
HDAC InhibitionIncreases histone acetylation
ImmunomodulationReduces pro-inflammatory cytokines
AntimicrobialDisrupts bacterial membranes
Gut Health ImprovementEnhances epithelial barrier function

Table 2: Summary of Clinical Applications

ConditionApplicationOutcomeReferences
Inflammatory Bowel Disease (IBD)Oral sodium butyrate supplementationSignificant symptom improvement
Antibiotic-resistant infectionsAntimicrobial propertiesInhibition of resistant strains

Q & A

Basic Research Questions

Q. What are the standard chemical protocols for synthesizing butyric acid NHS ester?

this compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous acetonitrile. The reaction proceeds at room temperature for 12 hours, followed by purification via filtration to remove dicyclohexylurea byproducts . For reproducibility, ensure strict anhydrous conditions and stoichiometric ratios (e.g., 1:1 molar ratio of acid to NHS) .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm ester bond formation (e.g., δ ~2.5–3.0 ppm for NHS protons).
  • Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ peak matching expected molecular weight).
  • HPLC/GC : To assess purity and detect unreacted starting materials.
  • FT-IR : To identify carbonyl stretches (~1740 cm⁻¹ for ester groups). Document all instrumentation parameters (e.g., column type, solvent gradients) to enable replication .

Q. How should researchers design experiments to study the reactivity of this compound with amine-containing biomolecules?

  • Buffer Selection : Use pH 7–8 phosphate or HEPES buffers to optimize NHS-amine reactivity.
  • Control Experiments : Include reactions without NHS ester to rule out non-specific binding.
  • Kinetic Analysis : Monitor conjugation efficiency over time via UV-Vis (e.g., loss of NHS absorbance at 260 nm) .
  • Quenching : Terminate reactions with excess glycine or Tris buffer to block residual NHS esters .

Q. What storage conditions ensure the stability of this compound?

Store desiccated at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis. Avoid repeated freeze-thaw cycles. Confirm stability via periodic HPLC analysis to detect degradation products (e.g., free butyric acid) .

Q. How can researchers validate the reproducibility of esterification reactions?

  • Internal Standards : Use deuterated analogs or stable isotope-labeled compounds for quantitative MS analysis.
  • Batch Replication : Perform triplicate syntheses under identical conditions.
  • Cross-Lab Validation : Share protocols with collaborating labs to confirm inter-laboratory consistency .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize the synthesis of this compound?

RSM employs factorial designs to evaluate interactions between variables (e.g., temperature, molar ratios, catalyst concentration). For example, a 2⁵⁻¹ fractional factorial design with central points can identify optimal conditions (Table 1). Analyze results using software like Design-Expert® or Minitab® to model response surfaces and predict maxima in yield .

Table 1 : Example RSM Factors for Esterification Optimization

FactorLow LevelHigh Level
Temperature (°C)2540
Molar Ratio (Acid:NHS)1:11:1.5
Reaction Time (h)1224
Solvent PolarityAcetonitrileDMF

Q. What statistical methods address discrepancies in esterification yields across experimental replicates?

  • ANOVA : Identify significant factors (e.g., p < 0.05 for temperature effects).
  • Tukey’s HSD Test : Compare mean yields between experimental groups.
  • Error Analysis : Calculate standard deviations and confidence intervals to distinguish technical vs. biological variability .

Q. How do enzyme-catalyzed and chemical synthesis methods for this compound compare in efficiency?

  • Enzymatic (Lipase) : Higher specificity under mild conditions (e.g., 37°C, aqueous buffers) but lower yields (~60–70%).
  • Chemical (DCC/NHS) : Higher yields (~90%) but requires organic solvents and generates toxic byproducts. Choose based on application: enzymatic for green chemistry, chemical for scalability .

Q. What strategies mitigate hydrolysis of this compound during protein conjugation?

  • Low-Temperature Reactions : Conduct conjugations at 4°C to slow hydrolysis.
  • Excess Amine : Use a 5–10x molar excess of the target amine to outcompete water.
  • Real-Time Monitoring : Track NHS depletion via UV absorbance to determine optimal reaction duration .

Q. How can this compound be applied in protein crosslinking studies?

As a heterobifunctional crosslinker, it reacts with primary amines (e.g., lysine residues) via its NHS ester and with thiols via maleimide groups (if modified). Applications include:

  • Antibody-Drug Conjugates : Link cytotoxic agents to antibodies.
  • Surface Functionalization : Immobilize proteins on amine-coated substrates.
    Validate crosslinking efficiency via SDS-PAGE or mass spectrometry .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-2-3-8(12)13-9-6(10)4-5-7(9)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYLBQTHCJHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

35 mg of butanoic acid was dissolved in 0.5 mL of 1,4-dioxane, to which 46 mg of N-hydroxysuccinimide and 82 mg of N,N′-dicyclohexylcarbodiimide were added, and stirred at room temperature for 1 hour. The deposit was filtered off, and the solvent was evaporated to obtain 94 mg of butanoic acid 2,5-dioxopyrrolidin-1-yl ester crude product. The crude product was used in the next reaction without further purification.
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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